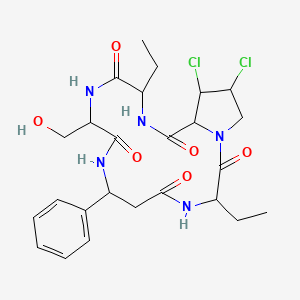
Astin C
Descripción general
Descripción
Astin C is a complex organic compound characterized by its unique bicyclic structure
Aplicaciones Científicas De Investigación
Astin C has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of Astin C is the STING (Stimulator of Interferon Genes) protein . STING is a crucial component of the innate immune system and plays a significant role in the body’s defense against viral and bacterial infections .
Mode of Action
This compound interacts with its target, STING, by specifically blocking the recruitment of IRF3 (Interferon Regulatory Factor 3) onto the STING signalosome . This interaction inhibits the cGAS-STING signaling pathway, which is essential for innate immunity .
Biochemical Pathways
This compound affects the cGAS-STING signaling pathway, which is involved in the innate inflammatory responses triggered by cytosolic DNAs . By inhibiting this pathway, this compound can attenuate autoinflammatory responses .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are crucial for its bioavailability and efficacy
Result of Action
The molecular and cellular effects of this compound’s action include the impairment of cGAS-STING signaling and the attenuation of innate inflammatory responses . This leads to a decrease in the body’s immune response to certain conditions, making organisms treated with this compound more susceptible to infections such as HSV-1 .
Análisis Bioquímico
Biochemical Properties
Astin C interacts with various biomolecules in the body. It has been found to induce apoptosis in activated T cells in a mitochondria-dependent but Fas-independent manner . This activity was observed even in T cells from Fas-mutated MRLlpr/lpr mice . Although caspase 8 was not activated, this compound treatment led to the cleavage of caspase 9 and caspase 3, the upregulation of Bad protein expression, and the release of cytochrome c in activated T cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been reported to induce apoptosis in activated T cells, which is implicated as an effective therapeutic strategy for the treatment of T cell-mediated diseases, including inflammatory bowel disease .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It does not induce the expression of GRP78 and GADD153, excluding the involvement of the endoplasmic reticulum stress-mediated pathway . Moreover, this compound treatment leads to the cleavage of caspase 9 and caspase 3, the upregulation of Bad protein expression, and the release of cytochrome c in activated T cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Astin C involves multiple steps, typically starting with the preparation of the bicyclic core. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the correct formation of the compound’s structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Astin C can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or reduce the compound’s overall oxidation state.
Substitution: This reaction can replace specific atoms or groups within the compound with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs .
Comparación Con Compuestos Similares
Similar Compounds
- 17,18-Dichloro-9-ethyl-3,6-bis(hydroxymethyl)-13-phenyl-1,4,7,10,14-pentazabicyclo[14.3.0]nonadecane-2,5,8,11,15-pentone
- 17,18-Dichloro-7-ethyl-12-hydro-10,13-dimethyl-3-phenyl-1,4,7,10,13-pentazabicyclo[14.3.0]nonadecane-2,5,8,11,14-pentone
Uniqueness
What sets Astin C apart from similar compounds is its specific substitution pattern and the presence of the hydroxymethyl group.
Propiedades
IUPAC Name |
17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33Cl2N5O6/c1-3-15-22(35)31-18(12-33)23(36)30-17(13-8-6-5-7-9-13)10-19(34)28-16(4-2)25(38)32-11-14(26)20(27)21(32)24(37)29-15/h5-9,14-18,20-21,33H,3-4,10-12H2,1-2H3,(H,28,34)(H,29,37)(H,30,36)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGAKIGNXGAAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Cl2N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide](/img/structure/B2457139.png)



![2-bromo-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide](/img/structure/B2457146.png)
![3-[(2,4-dimethylanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2457148.png)
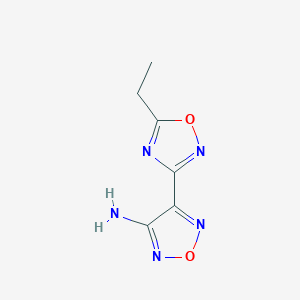
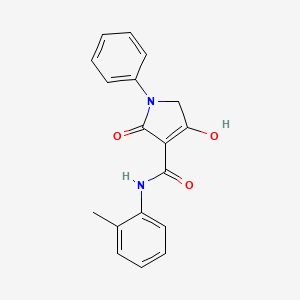
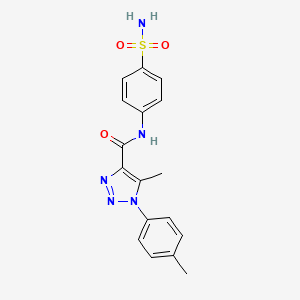
![N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide](/img/structure/B2457156.png)
![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2457158.png)
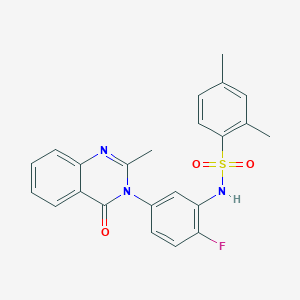
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2457160.png)
